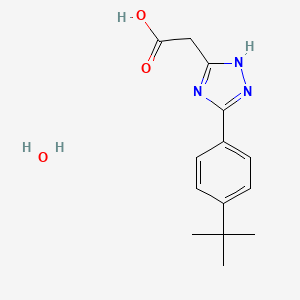
19-Epi FK-506
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-Epi FK-506: Tacrolimus Impurity , is a chemical compound with the following properties:
Chemical Formula: C44H69NO12
Molecular Weight: 804.04 g/mol
CAS Number: 144490-63-1
Density: Approximately 1.19 g/cm³ (predicted)
Boiling Point: Approximately 871.7°C (predicted)
Preparation Methods
Synthetic Routes:: The synthetic routes for 19-Epi FK-506 are not widely documented, but it is typically obtained as an impurity during the synthesis of the parent compound, Tacrolimus (FK-506). The exact synthetic steps leading to this compound may vary depending on the specific laboratory or manufacturer.
Industrial Production:: As an impurity, this compound is not intentionally produced on an industrial scale. Instead, it is isolated during the purification process of Tacrolimus.
Chemical Reactions Analysis
Reactivity:: 19-Epi FK-506 can undergo various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
- Oxidation : Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
- Reduction : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution : Various nucleophiles (e.g., alkoxides, amines) can be used for substitution reactions.
Major Products:: The major products formed from these reactions would include derivatives of this compound with modified functional groups.
Scientific Research Applications
19-Epi FK-506 has limited direct applications due to its impurity status. it serves as a valuable reference compound for analytical purposes and quality control during the production of Tacrolimus. Researchers may study its behavior in biological systems to better understand the metabolism and pharmacokinetics of Tacrolimus.
Mechanism of Action
The primary mechanism of action of Tacrolimus (and indirectly 19-Epi FK-506) involves inhibition of calcineurin, a phosphatase enzyme. This inhibition suppresses T-cell activation and cytokine production, making Tacrolimus an immunosuppressive agent. It is commonly used in organ transplantation and autoimmune diseases.
Comparison with Similar Compounds
While 19-Epi FK-506 is unique due to its impurity status, other related compounds include:
- Tacrolimus (FK-506) : The parent compound with immunosuppressive properties.
- 8-epi Tacrolimus : Another impurity of Tacrolimus.
- Tacrolimus 21-Carboxy Acid : A derivative with a carboxylic acid group.
Remember that this compound’s significance lies mainly in its role as an impurity, contributing to our understanding of Tacrolimus chemistry and pharmacology
Properties
Molecular Formula |
C44H69NO12 |
|---|---|
Molecular Weight |
804.0 g/mol |
IUPAC Name |
(18Z)-1,14-dihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
InChI |
InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19-,27-21+ |
InChI Key |
QJJXYPPXXYFBGM-PGDOHDMCSA-N |
Isomeric SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(/C=C(\C1)/C)CC=C)O)C)/C(=C/C4CCC(C(C4)OC)O)/C)O)C)OC)OC |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester](/img/structure/B12086091.png)


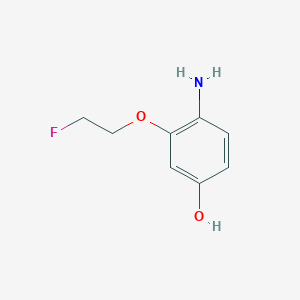
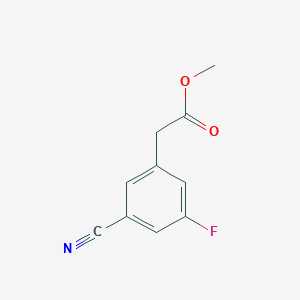
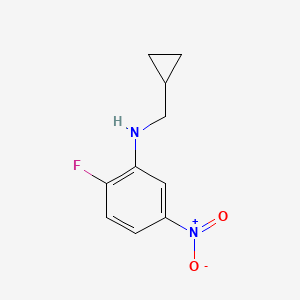
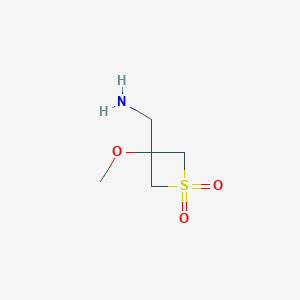


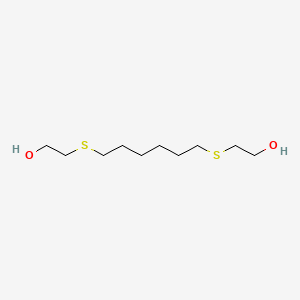

![4-chloro-4-fluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B12086158.png)

